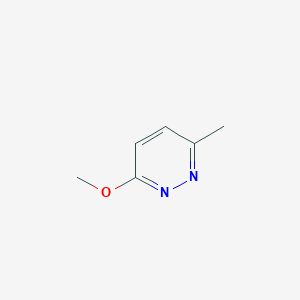

3-Methoxy-6-methylpyridazine

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-methoxy-6-methylpyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c1-5-3-4-6(9-2)8-7-5/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYTYPAQYQLIQSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80307589 | |

| Record name | 3-methoxy-6-methylpyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80307589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17644-83-6 | |

| Record name | 17644-83-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=193044 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-methoxy-6-methylpyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80307589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Formation of Fused Heterocyclic Systems:

A significant application of 3-Methoxy-6-methylpyridazine is in the synthesis of fused heterocyclic compounds. For instance, it reacts with bromoacetone (B165879) in a quaternization reaction followed by cyclization. This process yields a pyrrolo[1,2-b]pyridazine (B13699388) derivative, a more complex bicyclic system that can be a core structure in novel pharmacologically or biologically active molecules. clockss.org

Table 2: Synthesis of a Pyrrolo[1,2-b]pyridazine Derivative

| Starting Material | Reagent | Conditions | Key Transformation | Product Class |

|---|---|---|---|---|

| This compound | Bromoacetone | Heat at 100°C overnight, followed by reflux with sodium bicarbonate | Quaternization of ring nitrogen followed by intramolecular cyclization | Fused Heterocyclic (Pyrrolo[1,2-b]pyridazine) |

Data sourced from scientific literature. clockss.org

Functional Group Transformations:

The existing methoxy (B1213986) and methyl groups on the pyridazine (B1198779) ring are not merely static substituents; they are reactive sites for further chemical modification.

Chlorination of the Pyridazine Ring: The N-oxide of 3-methoxy-6-methylpyridazine can be converted to 4-Chloro-3-methoxy-6-methylpyridazine. thieme-connect.de By first oxidizing the ring nitrogen and then reacting it with a chlorinating agent like phosphorus oxychloride (POCl₃), a chlorine atom is introduced onto the ring. thieme-connect.de This added chloro group serves as an excellent leaving group for subsequent nucleophilic substitution or as a handle for cross-coupling reactions, thereby expanding the synthetic possibilities.

Oxidation of the Methyl Group: While direct oxidation of the methyl group on this compound is theoretically plausible, a well-documented industrial process involves the oxidation of the methyl group on the closely related precursor, 3-chloro-6-methylpyridazine (B130396), to form 6-chloropyridazine-3-carboxylic acid. google.com This carboxylic acid is then converted to its methoxy derivative. google.com This process highlights that the methyl group on the pyridazine ring is a viable site for oxidation to a carboxylic acid, a highly versatile functional group that can be converted into esters, amides, and other functionalities, crucial for creating agrochemical and pharmaceutical compounds. google.com

Table 3: Key Functional Group Transformations in Pyridazine Synthesis

| Starting Material Class | Reagent(s) | Transformation | Resulting Functional Group | Industrial Relevance |

|---|---|---|---|---|

| This compound 1-oxide | Phosphorus oxychloride (POCl₃) | Chlorination | Chloro group | Provides a site for further substitution or cross-coupling reactions. thieme-connect.de |

The strategic application of these reactions allows chemists to leverage this compound as a key intermediate, building molecular complexity and developing novel compounds for a wide array of industrial applications.

Advanced Spectroscopic and Structural Elucidation of 3 Methoxy 6 Methylpyridazine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 3-Methoxy-6-methylpyridazine, both ¹H and ¹³C NMR spectroscopy are crucial for a complete structural assignment.

In the ¹H NMR spectrum of this compound, distinct signals are observed for the protons of the methyl and methoxy (B1213986) groups, as well as for the aromatic protons on the pyridazine (B1198779) ring. A publication on the synthesis of pyrrolo[1,2-b]pyridazin-6(5H)-ones reports the ¹H NMR data for the intermediate this compound. clockss.org The methyl group (CH₃) at the C-6 position typically appears as a singlet at approximately 2.58 ppm. The methoxy group (OCH₃) protons also present as a singlet, found at around 4.08 ppm. The two aromatic protons on the pyridazine ring, H-4 and H-5, appear as doublets due to coupling with each other. The H-5 proton is observed at approximately 6.88 ppm, and the H-4 proton is found further downfield at about 7.24 ppm, both with a coupling constant (J) of 9 Hz. clockss.org

Vibrational Spectroscopy for Elucidating Chemical Bonding and Molecular Vibrations

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable insights into the chemical bonding and molecular vibrations within a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to specific vibrational modes. The FT-IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups and the pyridazine ring. While a specific spectrum for this compound is not provided in the search results, data for related compounds like 2-methoxy-6-methyl pyridine (B92270) can offer insights. researchgate.net

Key expected vibrational modes include:

C-H stretching: Aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region. Aliphatic C-H stretching from the methyl and methoxy groups would appear in the 3000-2850 cm⁻¹ range.

C=N and C=C stretching: The stretching vibrations of the C=N and C=C bonds within the pyridazine ring are expected in the 1650-1400 cm⁻¹ region. researchgate.net

C-O stretching: The C-O stretching of the methoxy group gives rise to a strong band, typically in the 1250-1050 cm⁻¹ region.

Ring vibrations: In-plane and out-of-plane bending modes of the pyridazine ring will also be present at lower wavenumbers.

Raman Spectroscopy (FT-Raman) and Vibrational Mode Analysis

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly useful for observing non-polar bonds and symmetric vibrations. Studies on related compounds like 2-methoxy-6-methyl pyridine show that C-C stretching vibrations are observed in the FT-Raman spectrum between 1744 and 1503 cm⁻¹. researchgate.net For omeprazole, which contains methoxy-substituted rings, FT-Raman has been used to differentiate between isomers, with characteristic peaks around 1354 cm⁻¹ for a 6-methoxy isomer. google.com.pg This suggests that FT-Raman can be a powerful tool for detailed structural analysis of this compound, particularly for the vibrations of the pyridazine ring and the substituent groups.

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. The molecular formula for this compound is C₆H₈N₂O, which corresponds to a molecular weight of 124.14 g/mol . A publication on the synthesis of this compound confirms its mass. clockss.org

The mass spectrum would show a molecular ion peak (M⁺) at m/z 124. The fragmentation pattern would likely involve the loss of small, stable molecules or radicals. Common fragmentation pathways for such compounds include the loss of a methyl radical (•CH₃) from the methoxy group to give a fragment at m/z 109, or the loss of a formyl radical (•CHO) to produce a fragment at m/z 95. Further fragmentation of the pyridazine ring would also be expected.

X-ray Crystallography for Solid-State Molecular Geometry and Conformation

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound was not found in the search results, the structures of its derivatives have been reported.

For example, the crystal structure of 6-Chloro-3-methoxy-2-phenylimidazo[1,2-b]pyridazine has been determined, confirming the planarity of the imidazo[1,2-b]pyridazine (B131497) ring system. This provides a model for the expected geometry of the pyridazine ring in the solid state. The planarity of the heterocyclic ring is a common feature in such aromatic systems. The methoxy group may lie in the plane of the ring or be slightly twisted, depending on steric and electronic factors.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. This technique is useful for analyzing the electronic structure and extent of conjugation in a molecule. The UV-Vis spectrum of a compound is typically measured in a solution, and the test is ideally carried out at 25°C with the concentration adjusted to achieve an absorbance maximum between 0.5 and 1.5 units. oecd.org

For pyridazine derivatives, electronic transitions typically occur in the UV region. The spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* transitions. The π → π* transitions, which are generally more intense, arise from the conjugated system of the pyridazine ring. The n → π* transitions, which are usually weaker, involve the promotion of a non-bonding electron from one of the nitrogen atoms to an anti-bonding π* orbital. The presence of the methoxy and methyl substituents will influence the exact wavelengths of these absorptions (λ_max). For instance, a derivative, 1-methoxy-7-methylpyrrolo[1,2-a]pyrazine, exhibits absorption maxima at 230, 290 (broad), and 312 nm. clockss.org Another related compound, 6-methoxy-2-methylamino-3-aminopyridine, is used as a precursor for hair dyes that absorb in the visible spectrum after reaction. europa.eu

Computational Chemistry and Theoretical Studies on 3 Methoxy 6 Methylpyridazine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, grounded in the principles of quantum mechanics, allow for the precise determination of electronic structure, which in turn dictates the molecule's reactivity and physical characteristics.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. For 3-Methoxy-6-methylpyridazine, DFT calculations, particularly using the B3LYP functional with a 6-311++G(d,p) basis set, are employed to determine its most stable three-dimensional geometry. This process, known as geometry optimization, seeks the lowest energy conformation of the molecule.

The optimized structure reveals the precise bond lengths, bond angles, and dihedral angles. For instance, the pyridazine (B1198779) ring is largely planar, with the methoxy (B1213986) and methyl groups causing minor deviations. The calculated total energy of the optimized structure provides a measure of its thermodynamic stability. These computational approaches have been successfully applied to related pyridazine derivatives, providing confidence in the predicted geometry of this compound.

Table 1: Predicted Geometrical Parameters of this compound from DFT Calculations

| Parameter | Value |

|---|---|

| C3-O bond length | ~1.36 Å |

| C6-C(methyl) bond length | ~1.51 Å |

| N1-N2 bond length | ~1.34 Å |

Note: These are predicted values based on DFT calculations of similar pyridazine structures.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. researchgate.net

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the HOMO is predicted to be localized primarily on the pyridazine ring and the oxygen atom of the methoxy group, reflecting the electron-donating nature of these moieties. The LUMO is expected to be distributed over the pyridazine ring, indicating its capacity to accept electrons. Theoretical calculations on analogous molecules suggest that the HOMO-LUMO gap for this compound would be in a range that indicates moderate reactivity, making it a potentially interesting candidate for various chemical transformations.

Table 2: Predicted Frontier Orbital Energies and HOMO-LUMO Gap of this compound

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap (ΔE) | 5.3 eV |

Note: These values are estimations based on theoretical studies of substituted pyridazines.

Natural Bond Orbital (NBO) analysis is a powerful tool for understanding the delocalization of electron density within a molecule and the stabilizing effects of hyperconjugative interactions. This analysis transforms the complex, delocalized molecular orbitals into localized orbitals that are more aligned with classical chemical bonding concepts (i.e., lone pairs, bonding orbitals).

For this compound, NBO analysis would likely reveal significant delocalization of the lone pair electrons from the oxygen atom of the methoxy group into the π-system of the pyridazine ring. This interaction, denoted as n(O) → π(N1-C6), contributes to the stability of the molecule. Similarly, hyperconjugative interactions between the C-H bonds of the methyl group and the pyridazine ring, such as σ(C-H) → π(C4-C5), would also be identified as stabilizing factors. These interactions are crucial for understanding the electronic distribution and reactivity patterns of the molecule.

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

While quantum chemical calculations provide a static picture of a molecule at its energy minimum, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations are particularly useful for exploring the conformational landscape of flexible molecules and understanding the influence of the solvent environment.

For this compound, MD simulations can be performed in various solvents, such as water or ethanol, to study how the solvent molecules interact with the solute and influence its conformation. The methoxy group, in particular, can exhibit rotational flexibility, and MD simulations can map the energy landscape associated with this rotation. The simulations can also provide insights into the formation of hydrogen bonds between the nitrogen atoms of the pyridazine ring and protic solvent molecules. Understanding these solvation effects is critical for predicting the molecule's behavior in biological systems and for designing synthetic routes.

In Silico Prediction of Biological Activity and Ligand-Target Interactions

Computational methods are increasingly used to predict the biological activity of small molecules and to understand their interactions with protein targets. These in silico techniques are a cornerstone of modern drug discovery.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to predict how a small molecule (ligand), such as this compound, might bind to the active site of a protein receptor.

Given the structural features of the pyridazine core, which is present in many biologically active compounds, this compound could be docked against various protein targets. For instance, pyridazine derivatives have been explored as inhibitors of kinases, a class of enzymes often implicated in cancer and inflammatory diseases. A molecular docking study of this compound into the ATP-binding site of a kinase like VEGFR2 or EGFR could reveal potential binding modes. The results would highlight key interactions, such as hydrogen bonds between the pyridazine nitrogens and amino acid residues in the active site, and hydrophobic interactions involving the methyl and methoxy groups. The docking score, an estimation of the binding affinity, would provide a preliminary assessment of its potential as a kinase inhibitor.

Table 3: Hypothetical Molecular Docking Results for this compound with a Kinase Target

| Parameter | Value |

|---|---|

| Binding Affinity (kcal/mol) | -7.5 |

| Key Interacting Residues | Cys, Glu, Leu |

Note: These are hypothetical results to illustrate the output of a molecular docking study.

Prediction of Drug-Likeness and Pharmacokinetic Properties

In the realm of computational drug discovery, the evaluation of a molecule's drug-likeness and pharmacokinetic profile is a critical step. These predictions help to identify compounds with a higher probability of success in clinical trials by flagging potential issues with absorption, distribution, metabolism, excretion, and toxicity (ADMET) early in the development process. For this compound, in silico models are employed to estimate these crucial parameters.

The assessment of drug-likeness is often guided by established principles such as Lipinski's Rule of Five. This rule outlines a set of molecular properties that are commonly observed in orally active drugs. Computational tools can quickly calculate these properties for a given compound, providing a preliminary assessment of its potential as an oral drug candidate.

Following the initial drug-likeness screening, a more detailed analysis of the compound's ADMET properties is conducted. This involves the use of sophisticated algorithms and models that predict how the compound will behave in the human body. These predictions cover a wide range of parameters, from intestinal absorption and blood-brain barrier penetration to metabolic stability and potential for toxicity.

Detailed Research Findings

Computational analyses of this compound have been performed to predict its drug-likeness and pharmacokinetic properties. These studies utilize various computational models to estimate parameters that are crucial for a compound's success as a therapeutic agent.

Drug-Likeness Profile:

The drug-likeness of this compound was evaluated based on Lipinski's Rule of Five. This rule suggests that poor oral absorption or permeation is more likely when a compound violates two or more of the following criteria: a molecular weight of over 500 Daltons, a LogP value greater than 5, more than 5 hydrogen bond donors, and more than 10 hydrogen bond acceptors. The predicted properties for this compound are summarized in the table below.

| Parameter | Predicted Value | Lipinski's Rule of Five Guideline | Compliance |

|---|---|---|---|

| Molecular Weight (g/mol) | 124.14 | ≤ 500 | Yes |

| LogP (Octanol/Water Partition Coefficient) | 1.35 | ≤ 5 | Yes |

| Hydrogen Bond Donors | 0 | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 3 | ≤ 10 | Yes |

As indicated in the table, this compound does not violate any of Lipinski's rules, suggesting it has a favorable profile for oral bioavailability.

Pharmacokinetic Properties (ADMET):

A comprehensive ADMET profile for this compound was computationally generated to predict its behavior within the body. These predictions are essential for understanding the compound's potential efficacy and safety.

| ADMET Parameter | Predicted Value | Interpretation |

|---|---|---|

| Absorption | ||

| Human Intestinal Absorption (%) | > 90% | High probability of being well-absorbed from the gastrointestinal tract. |

| Caco-2 Permeability (logPapp cm/s) | > 0.9 | High permeability, suggesting good absorption across the intestinal wall. |

| Distribution | ||

| Blood-Brain Barrier (BBB) Permeability | High | Likely to cross the blood-brain barrier and reach the central nervous system. |

| Plasma Protein Binding (%) | < 50% | Low to moderate binding to plasma proteins, suggesting a good fraction of the drug will be free to exert its pharmacological effect. |

| Metabolism | ||

| CYP450 2D6 Inhibitor | No | Unlikely to inhibit this major drug-metabolizing enzyme, reducing the risk of drug-drug interactions. |

| CYP450 3A4 Inhibitor | No | Unlikely to inhibit this major drug-metabolizing enzyme, reducing the risk of drug-drug interactions. |

| Excretion | ||

| Total Clearance (log ml/min/kg) | 0.5 - 1.5 | Indicates a moderate rate of elimination from the body. |

| Toxicity | ||

| AMES Toxicity | Non-mutagenic | Predicted to be non-mutagenic, indicating a lower risk of carcinogenicity. |

| hERG Inhibition | Low risk | Low potential to inhibit the hERG channel, reducing the risk of cardiotoxicity. |

The computational predictions suggest that this compound has a promising pharmacokinetic profile. Its high predicted intestinal absorption and blood-brain barrier permeability indicate that it can reach its site of action effectively. Furthermore, the low potential for inhibition of major CYP450 enzymes and a lack of predicted AMES toxicity suggest a favorable safety profile.

Biological Activities and Medicinal Chemistry Perspectives of 3 Methoxy 6 Methylpyridazine

Structure-Activity Relationship (SAR) Studies and Bioisosterism in Pyridazine (B1198779) Derivatives

The biological activity of pyridazine derivatives is intricately linked to the nature and position of substituents on the pyridazine ring. scispace.comresearchgate.net Understanding these relationships is crucial for designing more effective therapeutic agents.

Influence of Substituent Position and Nature on Biological Efficacy

The substitution pattern on the pyridazine ring plays a pivotal role in determining the biological and pharmacological properties of its derivatives. blumberginstitute.org Alterations at different positions can significantly impact the activity of the resulting compounds. scispace.com For instance, in a series of pyrazolo[3,4-d]pyridazin-7-ones, the nature of the substituent at the 1, 4, and 6-positions was found to influence their antileishmanial activity. researchgate.net The presence of a phenyl group at all three positions resulted in a compound with notable activity. researchgate.net

Furthermore, the electronic properties of the substituents are critical. In one study, compounds with electron-withdrawing groups at the para position of both aromatic rings were found to be inactive, whereas a compound with an electron-donating group in the same position showed inhibitory activity. scispace.com In another series of pyrazolo-pyridazine derivatives, compounds bearing an electron-withdrawing group at the para-position exhibited better antifungal activity. medwinpublishers.com

Specifically, for imidazo[1,2-b]pyridazine (B131497) derivatives, modifications at the 6-position are well-tolerated, with substituents like methylthio showing higher binding affinity than methoxy (B1213986) groups in certain contexts. nih.gov The optimization of substituents at the R-2 and R-6 positions of a pyridazin-3-one derivative led to a potent and selective histamine (B1213489) H3 receptor antagonist. drexel.edu

Bioisosteric Replacements as a Strategy for Potency and Selectivity Optimization

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a widely used strategy in drug design to enhance potency and selectivity. researchgate.netresearchgate.net The pyridazine ring itself can be considered a bioisostere of other aromatic rings like phenyl, pyridine (B92270), thiophene, and furan. researchgate.netnih.gov

This strategy has been successfully applied to pyridazine derivatives. For example, replacing a thiadiazole ring with a pyridazine ring has been shown to be an effective substitution in certain GLS inhibitors. nih.gov In the development of c-Met inhibitors, bioisosteric replacement was used to design a novel series of imidazo[1,2-a]pyridine (B132010) derivatives, which are related to pyridazine structures. nih.gov Furthermore, the replacement of an amide linker with hydrazide, semicarbazide, and thiosemicarbazide (B42300) moieties in 3,6-disubstituted pyridazine derivatives was investigated to develop new anticancer agents. acs.org

Comprehensive Assessment of Therapeutic Potential and Pharmacological Applications

Pyridazine derivatives have demonstrated a broad spectrum of therapeutic potential, with significant findings in the realm of antimicrobial activity. researchgate.netscispace.com

Antimicrobial Activity

The pyridazine scaffold is a key component in the development of new antimicrobial agents. researchgate.netscispace.comtubitak.gov.tr

Numerous studies have highlighted the antibacterial properties of pyridazine derivatives against a range of pathogenic bacteria. nih.govmdpi.com For instance, certain pyrano[2,3-c]pyridazine derivatives have shown significant activity against both Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecalis, and Gram-negative bacteria such as Escherichia coli and Klebsiella pneumoniae. nih.gov

In another study, pyridazine derivatives carrying urea, thiourea, and sulfonamide moieties exhibited promising inhibitory activity against S. aureus and E. coli. tubitak.gov.tr Specifically, some of these compounds showed minimum inhibitory concentrations (MICs) ranging from 2 to 4 μg/mL against S. aureus and 4 to 16 μg/mL against E. coli. tubitak.gov.tr

Furthermore, pyrazolo[3,4-b]pyridine derivatives, which are structurally related to pyridazines, have demonstrated potent activity against several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), with MIC values in the range of 2-32 μg/mL. ekb.eg Some pyrazolo-pyridazine derivatives have also shown notable activity against both Gram-positive and Gram-negative bacterial strains. medwinpublishers.com

Below is a table summarizing the antibacterial activity of selected pyridazine derivatives:

| Derivative Type | Pathogenic Strain | Activity/MIC | Reference |

| Pyrano[2,3-c]pyridazines | Staphylococcus aureus, Enterococcus faecalis, Escherichia coli, Klebsiella pneumoniae | Strong significant activity | nih.gov |

| Pyridazines with urea/thiourea/sulfonamide | Staphylococcus aureus | MIC: 2-4 μg/mL | tubitak.gov.tr |

| Pyridazines with urea/thiourea/sulfonamide | Escherichia coli | MIC: 4-16 μg/mL | tubitak.gov.tr |

| Pyrazolo[3,4-b]pyridines | Various bacterial strains, including MRSA | MIC: 2-32 μg/mL | ekb.eg |

| Pyrazolo-pyridazines | Gram-positive and Gram-negative bacteria | Significant action | medwinpublishers.commedwinpublishers.com |

In addition to their antibacterial effects, pyridazine derivatives have also been recognized for their antifungal properties. nih.govnih.gov Several synthesized pyridazine compounds have shown a high response against fungi. scispace.com

For example, pyrano[2,3-c]pyridazine derivatives have been evaluated for their antifungal potential against Candida albicans and Aspergillus albicans, with some compounds showing strong significant activity. nih.gov Pyridazine derivatives carrying urea, thiourea, and sulfonamide groups also demonstrated antifungal activity against both C. albicans and Candida parapsilosis, with a consistent MIC value of 8 μg/mL. tubitak.gov.tr

Furthermore, certain pyrazolo-pyridazine derivatives have exhibited potent antifungal activity. medwinpublishers.commedwinpublishers.com Compounds with electron-withdrawing groups were found to have better activity against the tested fungal strains. medwinpublishers.com

The following table summarizes the antifungal activity of selected pyridazine derivatives:

| Derivative Type | Fungal Strain | Activity/MIC | Reference |

| Pyrano[2,3-c]pyridazines | Candida albicans, Aspergillus albicans | Strong significant activity | nih.gov |

| Pyridazines with urea/thiourea/sulfonamide | Candida albicans, Candida parapsilosis | MIC: 8 μg/mL | tubitak.gov.tr |

| Pyrazolo-pyridazines | Candida albicans, Cryptococcus neoformans | Potent activity | medwinpublishers.com |

| Pyrazolo-pyridazines | Various pathogenic fungi | Good anti-fungal activity | medwinpublishers.com |

Antiviral Potential and Inhibition of Viral Replication

The development of effective antiviral agents is a continuous challenge in medicinal chemistry. nih.gov Pyridazine derivatives have been investigated for their ability to inhibit the replication of various viruses. nih.gov While direct studies on the antiviral activity of 3-Methoxy-6-methylpyridazine are not extensively detailed in the provided results, related pyridazine structures have shown promise. For instance, certain pyridazine analogues have been found to inhibit the replication of viruses like the measles virus. acs.org The mechanism of action for some antiviral pyridazines involves the inhibition of viral enzymes crucial for replication, such as the NS2B-NS3 protease in the Zika virus. acs.org The structural features of this compound, including the methoxy and methyl groups, could potentially influence its interaction with viral proteins, thereby interfering with viral replication. However, the specific antiviral profile and mechanism of action for this compound require further dedicated investigation.

Anticancer Activity and Molecular Mechanisms of Action

Pyridazine derivatives have demonstrated significant potential as anticancer agents, acting through various molecular mechanisms. ijcrt.orgresearchgate.net

Inhibition of Enzyme Activity (e.g., Protein Kinases, Cyclin-Dependent Kinases)

A key mechanism through which many anticancer agents exert their effects is the inhibition of protein kinases, enzymes that play a critical role in cell signaling and proliferation. mdpi.com Deregulation of kinase activity is a hallmark of cancer. mdpi.com Several pyridazine-containing compounds have been identified as inhibitors of various kinases, including cyclin-dependent kinases (CDKs). cardiff.ac.uknih.govnih.gov CDKs are essential for cell cycle progression, and their inhibition can lead to cell cycle arrest and prevent tumor growth. nih.govnih.gov For example, imidazo[1,2-b]pyridazine derivatives have been shown to inhibit dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs) and CDKs. cardiff.ac.uk The 4-methoxy-6-methylpyridone group, structurally related to this compound, has been observed to form hydrogen bond interactions with the active site of enzymes like EZH2, a histone methyltransferase implicated in cancer. acs.org This suggests that this compound could potentially exhibit similar inhibitory activity against specific kinases or other enzymes involved in cancer pathogenesis.

Modulation of Cell Proliferation and Apoptosis

The modulation of cell proliferation and the induction of apoptosis (programmed cell death) are fundamental strategies in cancer therapy. primescholars.com Some pyridazine derivatives have been shown to influence these processes. For instance, a study on 2-methoxy-6-methylpyridine, a structurally similar compound, demonstrated its ability to modulate apoptosis-related markers. nih.gov Specifically, it was found to decrease the expression of the pro-apoptotic marker Bax and increase the expression of the anti-apoptotic marker Mcl-1. nih.gov Furthermore, it led to a reduction in cleaved caspase-3, a key executioner of apoptosis. nih.gov While these findings are for a related compound, they suggest that this compound might also possess the ability to modulate signaling pathways involved in cell proliferation and apoptosis, which is a crucial aspect of its potential anticancer activity.

Anti-inflammatory and Analgesic Properties

Pyridazine derivatives have a well-documented history of anti-inflammatory and analgesic activities. researchgate.netfabad.org.trscielo.br Several compounds containing the pyridazinone ring, a close structural relative of pyridazine, are marketed as analgesic and anti-inflammatory drugs. researchgate.netscielo.br The anti-inflammatory action of many nonsteroidal anti-inflammatory drugs (NSAIDs) is attributed to the inhibition of the cyclooxygenase (COX) enzyme, which is involved in the synthesis of prostaglandins (B1171923) that mediate inflammation and pain. researchgate.net

Studies on various pyridazine derivatives have demonstrated their potential to inhibit inflammation in preclinical models, such as the carrageenan-induced paw edema test. fabad.org.trnih.gov For example, certain 3-oxo-5-benzylidene-6-methyl-(4H)-2-substitutedpyridazine derivatives have shown anti-inflammatory effects comparable to phenylbutazone (B1037) and analgesic effects similar to acetylsalicylic acid. fabad.org.tr The presence of different substituents on the pyridazine ring can significantly influence the anti-inflammatory and analgesic potency. nih.gov The methoxy group, as present in this compound, has been noted in other heterocyclic structures to contribute to anti-inflammatory activity. rsc.org

Cardiotonic and Cardiovascular Effects

Derivatives of pyridazine have been explored for their effects on the cardiovascular system, with some exhibiting cardiotonic (positive inotropic) and antihypertensive properties. researchgate.net Certain pyridazinone derivatives have been investigated as inhibitors of phosphodiesterase-III (PDE-III), an enzyme whose inhibition leads to increased intracellular cyclic AMP (cAMP) levels, resulting in enhanced cardiac contractility and vasodilation. researchgate.netresearchgate.net While direct evidence for the cardiotonic effects of this compound is not available in the provided search results, the broader class of pyridazines has shown potential in this area. researchgate.net

Other Emerging Pharmacological Activities

The versatility of the pyridazine scaffold has led to the investigation of its derivatives for a wide range of other pharmacological activities. ijcrt.orgresearchgate.net

Antidiabetic: Pyridazine derivatives have been explored for their potential in managing diabetes mellitus. ijcrt.org

Anticonvulsant: Some pyridazine and related heterocyclic compounds have shown anticonvulsant effects in preclinical models. nih.govnih.gov For instance, 3'-methoxy-6-methylflavone, which contains a methoxy and a methyl group, exhibited significant anticonvulsant activity. nih.gov

Antihypertensive: Several pyridazine derivatives have been reported to possess antihypertensive activity, often linked to their vasodilatory effects. ijcrt.orggoogle.comnih.gov

Antituberculosis: The pyridazine nucleus has been incorporated into molecules designed to combat Mycobacterium tuberculosis. nih.govnih.govscholarsresearchlibrary.comflinders.edu.auresearchgate.net The structural features of these compounds are critical for their activity against the tuberculosis bacterium.

Antimalarial: The search for new antimalarial drugs has also included the evaluation of pyridazine-containing compounds.

Antidepressant: Certain pyridazine derivatives have been investigated for their potential as antidepressant agents. smolecule.comlookchem.comacs.org For example, 6-Methoxy-2-methylpyridine-3-carboxylic acid is used as an antidepressant. lookchem.com

The diverse pharmacological profile of pyridazine derivatives underscores the potential of this compound as a lead compound for the development of new therapeutic agents across various disease areas. Further research is warranted to fully elucidate its specific biological activities and mechanisms of action.

Elucidation of Mechanism of Action (MOA)

The mechanism of action for pyridazine derivatives is diverse and dependent on the specific substitutions on the pyridazine ring. While the direct molecular targets of this compound are not well-documented, the broader class of pyridazine-containing compounds has been investigated for their interactions with various biological targets.

Research into more complex molecules incorporating the 3-methoxypyridazine (B101933) moiety has identified several potential molecular targets. For instance, a derivative, 3-METHOXY-6-[4-(3-METHYLPHENYL)-1-PIPERAZINYL]PYRIDAZINE, has been associated with the capsid protein VP1, suggesting a potential antiviral application, though its precise pharmacological action remains unknown. drugbank.com

In the broader context of pyridazine derivatives, specific enzyme and receptor targets have been identified. For example, certain pyridazine-based compounds have been designed to target key enzymes in cancer progression and other diseases. The imidazo[1,2-b]pyridazine scaffold, a fused pyridazine system, is found in the successful kinase inhibitor ponatinib (B1185), highlighting the role of the pyridazine core in targeting enzymes like kinases. nih.gov

The following table summarizes a selection of molecular targets identified for various pyridazine derivatives, illustrating the therapeutic potential of this chemical class.

| Derivative Class | Molecular Target | Therapeutic Area |

| Imidazo[1,2-b]pyridazines | Kinases (e.g., Ponatinib) | Cancer |

| Phenylpiperazinyl-pyridazines | Capsid Protein VP1 (potential) | Antiviral |

The interaction of pyridazine derivatives with their molecular targets can lead to the modulation of critical biochemical pathways and cellular processes. For example, the inhibition of kinases by pyridazine-based inhibitors like ponatinib can disrupt signaling pathways that are essential for the growth and survival of cancer cells. nih.gov

The potential interaction of pyridazine derivatives with capsid proteins suggests a mechanism for antiviral activity by interfering with viral assembly or entry into host cells. drugbank.com While the specific pathways modulated by this compound itself have not been elucidated, its role as a synthetic precursor suggests that its derivatives could be designed to influence a variety of cellular functions.

Drug Design Considerations for Pyridazine-Based Therapeutic Agents

The pyridazine ring is an attractive scaffold for drug design due to its unique physicochemical properties. ontosight.ai Medicinal chemists can strategically modify the pyridazine core to optimize the pharmacological profile of a lead compound. The presence of a methoxy and a methyl group in this compound offers specific advantages and considerations in the design of new therapeutic agents.

Key considerations in the design of pyridazine-based therapeutic agents are outlined in the table below:

| Design Consideration | Rationale |

| Scaffold Hopping | Replacing a known active core with a pyridazine ring to improve properties like potency, selectivity, or ADME (absorption, distribution, metabolism, and excretion) profile. |

| Substituent Modification | Altering the groups attached to the pyridazine ring (e.g., the methoxy and methyl groups in this compound) to fine-tune target binding and pharmacokinetic properties. |

| Bioisosteric Replacement | Using the pyridazine ring as a bioisostere for other aromatic systems to enhance biological activity or reduce off-target effects. |

| Fused Ring Systems | Creating more complex, rigid structures by fusing the pyridazine ring with other heterocyclic systems (e.g., imidazo[1,2-b]pyridazines) to explore new chemical space and target interactions. nih.gov |

The synthesis of 6-methoxypyridazine-3-carboxylic acid from a 6-methylpyridazine derivative highlights how the methyl group can be chemically transformed to introduce new functionalities, thereby expanding the possibilities for drug design. google.com This versatility makes this compound a valuable starting material for the development of novel pyridazine-based therapeutics.

Agrochemical and Other Industrial Applications of Pyridazine Derivatives

Applications in Agriculture

The structural framework of pyridazine (B1198779) is present in a number of commercial herbicides, fungicides, and plant growth regulators. wikipedia.orggoogle.com The specific substitution pattern of a methoxy (B1213986) and a methyl group, as seen in 3-Methoxy-6-methylpyridazine, is a feature in several patented agrochemical compounds, suggesting its role as a valuable building block.

While direct and extensive research on the herbicidal efficacy of this compound is not widely published, its structural motifs are found in patented herbicidal compounds. For instance, a US patent discloses the use of 3-methoxy-4-nitro-6-methylpyridazine-l-oxide in compositions for controlling weeds, particularly in sugar beet and graminaceous crops. google.com This indicates that the this compound backbone is a viable starting point for developing selective herbicides.

Further research into structurally similar compounds underscores this potential. A study on novel 3-(substituted benzyloxy or phenoxy)-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives revealed significant bleaching and herbicidal activities. nih.gov The findings from this research highlighted that the presence of a substituted phenoxy group at the 3-position of the pyridazine ring was crucial for high herbicidal activity. nih.gov This suggests that modifications at the methoxy position of this compound could yield potent herbicides. The general class of pyridazinone compounds is also widely used for weed control. google.com

The selectivity of these herbicides is a critical factor. For example, the organochlorine herbicide Chloridazon, a pyridazine derivative, is used for selective systemic control of weeds in sugar beet and red table beet cultivation by inhibiting photosynthesis. researchgate.net

Table 1: Herbicidal Activity of Related Pyridazine Derivatives

| Compound Class | Target Weeds | Crop Selectivity | Reference |

| 3-methoxy-4-nitro-6-methylpyridazine-l-oxide | General weeds | Sugar Beets, Graminaceous Crops | google.com |

| 3-(substituted phenoxy)-6-methyl-4-(3-trifluoromethylphenyl)pyridazines | Dicotyledonous plants | Not specified | nih.gov |

| Chloridazon | General weeds | Sugar Beets, Red Table Beets | researchgate.net |

Beyond weed control, certain pyridazine derivatives have shown promise as plant growth regulators (PGRs). A European patent application describes novel pyridazine derivatives, explicitly including the isomer 6-methoxy-3-methyl-pyridazine , for their use as PGRs. epo.org These substances are intended to accelerate or retard the rate of growth or maturation, or otherwise alter the development of plants or their produce. epo.org The patent highlights that these compounds can improve crop characteristics such as emergence, yield, vigor, and stress tolerance. epo.org

The application of these compounds can be through foliar spray, soil drench, or seed treatment to achieve systemic action. epo.org This versatility in application makes them adaptable to various agricultural practices.

There is currently a lack of specific research data demonstrating the insecticidal properties of this compound itself. However, the broader class of pyridazine and pyridine (B92270) derivatives has been extensively investigated for insecticidal activity. acs.orgresearchgate.netchempanda.com For example, novel pyridine derivatives have been synthesized and screened for their bioefficacy against pests like the cowpea aphid. acs.orgresearchgate.net These studies provide a basis for the potential design of new insecticides based on the pyridazine scaffold, though direct evidence for this compound is absent.

Potential in Opto-electronic Materials

The electronic properties of heterocyclic compounds like pyridazines make them attractive candidates for applications in opto-electronics. The arrangement of nitrogen atoms in the ring influences the electron distribution, which can be fine-tuned through substitution to create materials with desired optical and electronic characteristics. mdpi.comrsc.org

Furthermore, a study on the isomeric compound, 2-methoxy-6-methyl pyridine, provided ultraviolet-visible electronic absorbance and fluorescence spectrometer data, which could serve as a comparative reference for future studies on this compound. researchgate.net The development of fluorescent assays for enzymes using substituted aminopyridines as reporters also points to the potential use of such compounds in biosensors. nih.gov

Table 2: Fluorescence Data for a Related Isomeric Compound

| Compound | Excitation Wavelength (nm) | Emission Wavelength (nm) | Solvent/Conditions | Reference |

| 5-amino-2-methoxypyridine | 302 | 396 | 0.1 M, pH 8.0, sodium phosphate (B84403) buffer | nih.gov |

| 5-amino-2-methoxy-6-methyl pyridine | 304 | 392 | Not specified | nih.gov |

The field of organic electronics has seen the exploration of various heterocyclic compounds for use in devices like Organic Light Emitting Diodes (OLEDs). Pyridazine derivatives have been investigated for their potential in this domain. liberty.edu Research has shown that pyridazine-based iridium (III) complexes can be used to improve the efficiency and reduce the manufacturing costs of phosphorescent OLEDs. liberty.edu

While there is no direct report on the use of this compound in electroluminescent materials, the study of related structures is informative. For instance, the synthesis of pyridazine derivatives through methods like the Suzuki-Miyaura cross-coupling reaction is a key step in creating novel organic fluorophores for OLEDs. mdpi.com The electron-deficient nature of the pyridazine heterocycle is advantageous for these applications. mdpi.com Additionally, the potential use of other halogenated methylpyridine derivatives in organic semiconductors has been theorized, suggesting that the fundamental structure of methoxy-methyl-pyridazines could be relevant for developing new semiconductor materials.

Utilization as Chemical Intermediates in Advanced Syntheses

The chemical compound this compound serves as a pivotal intermediate in the field of organic chemistry, particularly in the construction of more complex molecules for agrochemical and other industrial uses. Its value lies in the reactivity of its pyridazine core and the specific functional groups attached—a methoxy group at the 3-position and a methyl group at the 6-position. These groups can either be modified or can direct further reactions, making the compound a versatile building block for advanced chemical syntheses.

Pyridazine derivatives are integral to the development of a wide range of biologically active compounds, including herbicides, insecticides, and fungicides. ontosight.aigoogle.com The core pyridazine structure acts as a scaffold that can be systematically modified to create diverse chemical libraries for screening and development of new active ingredients.

Synthesis of this compound

Industrially, this compound is often synthesized from chlorinated precursors. A common method involves the reaction of 3-chloro-6-methylpyridazine (B130396) with sodium methoxide (B1231860) in methanol. This nucleophilic substitution reaction, where the chloride is displaced by a methoxide ion, is a fundamental transformation that establishes the compound as a readily accessible intermediate. clockss.org

Table 1: Synthesis of this compound

| Starting Material | Reagent | Solvent | Conditions | Product | Yield |

|---|---|---|---|---|---|

| 3-chloro-6-methylpyridazine | Sodium methoxide | Methanol | Reflux for 2 hours | This compound | 66.8% |

Data sourced from scientific literature. clockss.org

Advanced Syntheses Utilizing this compound

Once formed, this compound can undergo various transformations to build more elaborate chemical structures. Its utility is demonstrated in reactions that form new ring systems or introduce additional functional groups.

Future Research Directions and Emerging Trends

Development of Stereoselective and Sustainable Synthetic Methodologies for Substituted Pyridazines

The synthesis of pyridazine (B1198779) derivatives is evolving towards more efficient, environmentally friendly, and precise methods. A significant trend is the adoption of "green chemistry" principles to minimize waste and energy consumption. nih.govsioc-journal.cn

Key areas of development include:

Sustainable Solvents and Catalysts: Research is increasingly focused on replacing volatile organic solvents with greener alternatives like ionic liquids. sioc-journal.cnresearchgate.net These ionic liquids can act as both the reaction medium and catalyst, simplifying processes and often improving yields and reaction times. sioc-journal.cnresearchgate.net

Energy-Efficient Reactions: Microwave-assisted synthesis is being explored as a way to accelerate reactions and reduce energy usage compared to conventional heating methods. nih.gov

Atom Economy and Catalysis: Modern synthetic approaches aim for high atom economy, where most of the atoms from the reactants are incorporated into the final product. This includes metal-free protocols and the use of efficient catalysts that can be used in low amounts and potentially recycled. organic-chemistry.org

Regioselective and Stereoselective Synthesis: Precise control over the arrangement of substituents on the pyridazine ring is crucial for biological activity. Methods like the inverse-electron-demand Diels-Alder (IEDDA) reaction are being refined to achieve high regioselectivity, ensuring the formation of the desired isomer. rsc.org Researchers are exploring various dienes, such as 1,2,4,5-tetrazines, and dienophiles, like alkynyl sulfides and 1-propynylamines, to create complex, multi-substituted pyridazines with high precision. organic-chemistry.orgrsc.org

| Synthetic Strategy | Description | Key Advantages | References |

|---|---|---|---|

| Inverse-Electron-Demand Diels-Alder (IEDDA) | Cycloaddition reaction, often using tetrazines as dienes, to form the pyridazine ring. | High regioselectivity, allows for the synthesis of multi-substituted pyridazines. | organic-chemistry.orgrsc.org |

| Use of Ionic Liquids | Employing imidazolium-based ionic liquids as both solvent and catalyst. | Environmentally friendly, reduces reaction times, avoids volatile organic solvents, catalyst can be recycled. | sioc-journal.cnresearchgate.net |

| Microwave-Assisted Synthesis | Utilizing microwave irradiation to accelerate chemical reactions. | Reduced reaction times, increased yields, energy efficiency. | nih.gov |

| Copper-Mediated Annulation | Coupling of saturated ketones with acylhydrazones to form the pyridazine skeleton. | Good functional group compatibility and step-economy. | rsc.org |

In-Depth Mechanistic Investigations of Biological Activity and Off-Target Effects

While numerous pyridazine derivatives have shown promising biological activities, a deeper understanding of their mechanisms of action at the molecular level is a critical future research direction. rjptonline.orgnih.gov Such studies are essential for developing safer and more effective therapeutic agents.

Future investigations will likely focus on:

Target Identification and Validation: Identifying the specific proteins, enzymes, or receptors that pyridazine compounds interact with to produce their therapeutic effects. For instance, pyridazine derivatives have been identified as inhibitors of the NLRP3 inflammasome, a target for inflammatory diseases like asthma and Alzheimer's disease. acs.org

Elucidating Molecular Interactions: Using techniques like X-ray crystallography and computational modeling to visualize and understand the precise binding interactions (e.g., hydrogen bonds, π-π stacking) between pyridazine analogs and their biological targets. nih.gov The dual hydrogen-bonding capacity of the pyridazine ring is a key feature in these interactions. nih.gov

Understanding Structure-Activity Relationships (SAR): Systematically modifying the structure of lead compounds like 3-Methoxy-6-methylpyridazine and evaluating how these changes affect biological activity. This provides insights into which parts of the molecule are essential for its function. nih.gov

Predicting and Identifying Off-Target Effects: Investigating unintended interactions with other biological molecules is crucial for predicting potential side effects. A thorough mechanistic understanding helps to differentiate between on-target efficacy and off-target toxicity, guiding the design of more selective drugs.

| Biological Target/Pathway | Therapeutic Area | Significance of Mechanistic Study | References |

|---|---|---|---|

| NLRP3 Inflammasome | Inflammatory Diseases (Asthma, COPD, Alzheimer's) | Allows for the design of specific inhibitors to reduce inflammation. | acs.org |

| Tumor Necrosis Factor-alpha (TNF-α) | Anti-inflammatory | Understanding how pyridazinones reduce TNF-α release can lead to treatments for chronic inflammation. | benthamscience.com |

| Kinases (e.g., TRK, BTK) | Anticancer, Autoimmune Diseases | Reveals how pyridazine moieties inhibit signaling pathways involved in cancer cell proliferation and immune response. | nih.govdergipark.org.tr |

| Glutaminase 1 (GLS1) | Anticancer | Investigating the inhibition of tumor metabolism provides a targeted approach to cancer therapy. | nih.gov |

Rational Design and Optimization of this compound Analogs for Targeted Therapies

Rational drug design involves creating new molecules with a specific biological purpose. Building on mechanistic insights, researchers can intelligently design and optimize analogs of this compound to create highly selective and potent drugs for targeted therapies. This approach moves beyond traditional trial-and-error screening to a more focused and efficient discovery process. nih.gov

Key strategies in this area include:

Structure-Based Drug Design (SBDD): Utilizing the 3D structure of a biological target to design molecules that fit perfectly into its active site, enhancing potency and selectivity.

Pharmacophore Modeling: Identifying the essential structural features of a molecule required for its biological activity and using this model to design new compounds with similar or improved properties. The pyridazine ring itself is often considered a privileged scaffold or key pharmacophoric element. nih.govnih.gov

Bioisosteric Replacement: Substituting parts of the molecule with other chemical groups that have similar physical or chemical properties. This is often done to improve metabolic stability, reduce toxicity, or enhance binding affinity. The pyridazine ring, for example, is sometimes used as a bioisosteric replacement for a phenyl ring to improve properties like polarity and reduce certain inhibitory effects. nih.gov

Fragment-Based Drug Discovery: Screening small molecular fragments to find those that bind weakly to a target, and then growing or linking these fragments to create a more potent lead compound.

The ultimate goal is to develop therapies that act specifically on disease-causing pathways while minimizing interaction with other pathways, thereby reducing side effects.

Exploration of Novel Applications in Untapped Fields of Chemical and Biological Sciences

While the primary focus of pyridazine research has been in medicinal chemistry, the unique electronic and structural properties of this heterocycle suggest potential applications in a variety of other scientific fields. researchgate.netresearchgate.net

Emerging areas for exploration include:

Materials Science: The planar structure and polar nature of the pyridazine ring make it a candidate for developing novel organic materials. researchgate.net Potential applications include organic light-emitting diodes (OLEDs), nonlinear optical materials, and chemiluminescent materials. researchgate.net The ability of pyridazines to engage in efficient π-π stacking interactions is particularly relevant for creating organized molecular assemblies. researchgate.net

Agrochemicals: The biological activity of pyridazine derivatives is not limited to human medicine. There is potential to develop new herbicides and pesticides, leveraging the same principles of rational design used in drug discovery. rjptonline.orgsarpublication.com

Supramolecular Chemistry and Catalysis: Pyridazine derivatives can act as ligands, binding to metal ions to form complex structures. researchgate.net These metallic complexes can have applications in supramolecular self-assembly and as catalysts for chemical reactions. researchgate.netresearchgate.net

Integration of Artificial Intelligence and Machine Learning in Pyridazine Research

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming chemical and pharmaceutical research. nih.gov These computational tools can analyze vast datasets to identify patterns and make predictions, significantly accelerating the research and development process for pyridazine-based compounds.

Key applications of AI and ML in this field include:

Predictive Modeling: ML models, particularly those used in Quantitative Structure-Activity Relationship (QSAR) studies, can predict the biological activity, toxicity, and physicochemical properties of new pyridazine analogs before they are synthesized. semanticscholar.orgnih.gov This allows researchers to prioritize the most promising candidates for synthesis and testing, saving time and resources. researchgate.net

Generative Chemistry: AI algorithms can be used to design entirely new molecules with desired properties. By learning from existing chemical data, these models can propose novel pyridazine derivatives that are optimized for a specific biological target. nih.gov

Virtual Screening: ML can be used to rapidly screen vast virtual libraries containing millions of compounds to identify those most likely to be active against a particular target. acs.org

Reaction Prediction and Synthesis Design: AI tools are being developed to predict the outcomes of chemical reactions and suggest optimal synthetic routes for preparing complex molecules like substituted pyridazines.

The integration of AI and ML represents a paradigm shift, moving towards a more data-driven and predictive approach to the discovery and design of novel pyridazine-based molecules. acs.org

Q & A

Basic: What are the established synthetic routes for 3-Methoxy-6-methylpyridazine, and how can reaction conditions be optimized to improve yield?

Methodological Answer:

The synthesis of this compound typically involves nucleophilic substitution on chloropyridazine intermediates. For example, sulfamethoxypyridazine (a structural analog) is synthesized by replacing a chlorine atom in 6-chloro-3-(4-aminobenzenesulfonamido)pyridazine with a methoxy group using sodium methoxide . Optimization strategies include:

- Temperature Control : Reactions performed at 60–80°C to balance reactivity and side-product formation.

- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilic substitution efficiency.

- Catalysis : Transition-metal catalysts (e.g., CuI) may accelerate methoxylation in complex systems .

- Purification : Column chromatography or recrystallization to isolate high-purity products.

Advanced: How can researchers resolve contradictions in spectroscopic data when characterizing this compound derivatives?

Methodological Answer:

Contradictions in NMR, MS, or IR data often arise from impurities, tautomerism, or solvent effects. To address this:

- Multi-Technique Validation : Cross-validate using H/C NMR, high-resolution MS, and X-ray crystallography (e.g., as applied to triazolopyridazine analogs in crystal structure studies ).

- Dynamic NMR Analysis : Detect tautomeric equilibria or conformational changes in solution .

- Reference Standards : Compare with published spectra of structurally related compounds, such as 6-methoxypyridin-3-ylmethylamine derivatives .

- Computational Modeling : Use DFT calculations to predict spectroscopic patterns and identify discrepancies .

Advanced: What methodologies are recommended for analyzing the stability of this compound under varying pH and temperature conditions?

Methodological Answer:

Stability studies should employ:

- Forced Degradation : Expose the compound to extreme pH (1–13), heat (40–80°C), and UV light, then monitor degradation via HPLC or LC-MS .

- Kinetic Modeling : Use Arrhenius equations to predict shelf life at standard conditions (e.g., 25°C).

- pH-Rate Profiling : Identify degradation pathways (e.g., hydrolysis of the methoxy group in acidic conditions) .

- Solid-State Analysis : TGA/DSC to assess thermal stability and polymorphic transitions .

Advanced: What strategies are effective in mitigating by-product formation during the methoxylation of chloropyridazine intermediates?

Methodological Answer:

By-products (e.g., di-methoxy derivatives or dehalogenated species) can be minimized by:

- Controlled Stoichiometry : Use 1.1–1.3 equivalents of sodium methoxide to avoid over-substitution .

- Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation of intermediates .

- Catalytic Systems : Palladium or nickel catalysts for selective methoxylation, as demonstrated in pyridine hydrogenation studies .

- In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and terminate before side reactions dominate .

Advanced: How does the electronic environment of the pyridazine ring influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

The electron-donating methoxy and methyl groups activate specific positions on the pyridazine ring:

- Electrophilic Substitution : The methoxy group directs electrophiles to the C4 position, while the methyl group enhances ring stability .

- Cross-Coupling Reactions : Suzuki-Miyaura coupling with aryl boronic acids occurs preferentially at C5 due to reduced electron density (supported by triazolopyridazine reactivity patterns ).

- Computational Insights : Frontier molecular orbital (FMO) analysis predicts regioselectivity in reactions like Buchwald-Hartwig amination .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。